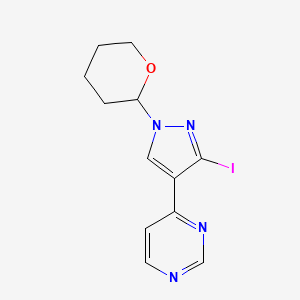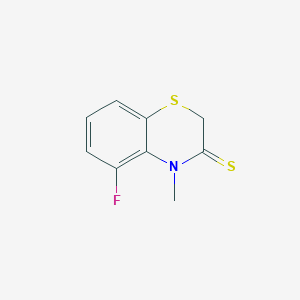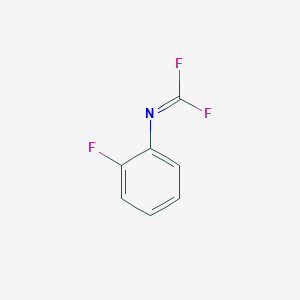
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol is a triacylglycerol, a type of lipid molecule composed of glycerol esterified with three fatty acids. This compound is of interest due to its unique combination of fatty acids: oleic acid, caproic acid, and palmitic acid. Triacylglycerols are important in various biological processes and have applications in food, pharmaceuticals, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. One common approach is to use immobilized lipase enzymes to catalyze the esterification reaction under mild conditions, which helps in achieving high specificity and yield .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic processes, where glycerol and fatty acids are reacted in the presence of lipase enzymes. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction can be catalyzed by metal ions or enzymes.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Enzymes like lipases can also be used.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used under mild temperatures and pressures.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, caproic acid, palmitic acid) and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
Scientific Research Applications
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and food products for its emollient and stabilizing properties
Mechanism of Action
The mechanism of action of 1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid and palmitic acid at different positions.
1-Oleoyl-2-palmitoyl-rac-glycerol: Lacks the caproic acid component .
Uniqueness
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of caproic acid, a short-chain fatty acid, can influence the compound’s solubility and reactivity compared to other triacylglycerols with longer-chain fatty acids .
Properties
Molecular Formula |
C43H80O6 |
|---|---|
Molecular Weight |
693.1 g/mol |
IUPAC Name |
(3-hexadecanoyloxy-2-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-36-42(45)48-39-40(49-43(46)37-32-9-6-3)38-47-41(44)35-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChI Key |
LHWZYJOJSRETBH-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


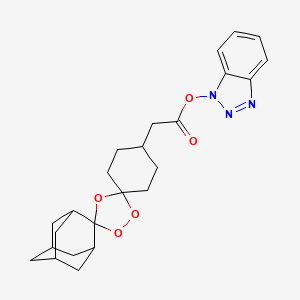
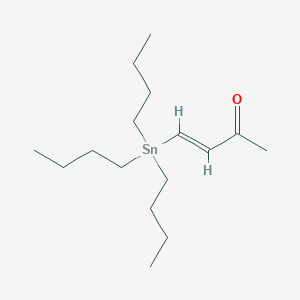
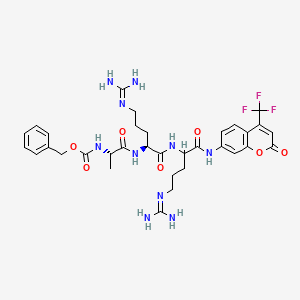
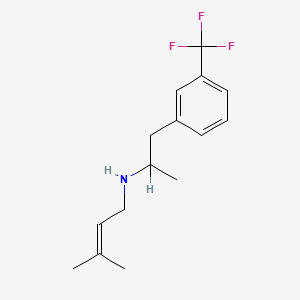
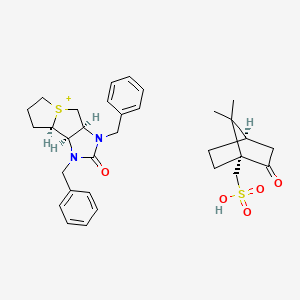
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
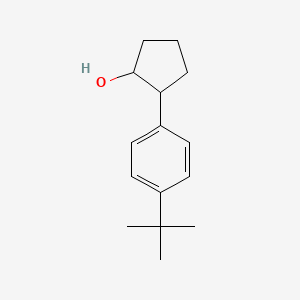
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
